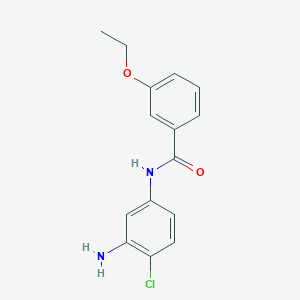

N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-12-5-3-4-10(8-12)15(19)18-11-6-7-13(16)14(17)9-11/h3-9H,2,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZZERCAQUTUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include an amino group and an ethoxybenzamide moiety. These functional groups facilitate interactions with various biological targets, influencing enzyme activity and cellular signaling pathways.

The compound's mechanism of action involves binding to specific enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication.

- Alteration of Signaling Pathways : By interacting with cellular receptors, it may influence pathways critical for cell survival and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antiviral Effects : There is evidence that it may exhibit antiviral activity against certain viruses, potentially through mechanisms involving the modulation of host cellular factors.

Anticancer Activity

A study on structurally related compounds demonstrated that benzamide derivatives could inhibit RET kinase activity, which is crucial for certain types of cancers. Compounds similar to this compound showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .

| Compound | Activity | Mechanism | Concentration | Model |

|---|---|---|---|---|

| This compound | Anticancer | Apoptosis induction | Varies | Cancer cell lines |

| I-8 (related compound) | RET kinase inhibition | Cell proliferation inhibition | Moderate to high potency | ELISA-based assay |

Antiviral Activity

In a related study focusing on benzamide derivatives, compounds were screened for their ability to inhibit Hepatitis B virus (HBV) replication. The findings indicated that certain benzamide derivatives could enhance the intracellular levels of APOBEC3G, a host factor known to inhibit HBV replication. This suggests that this compound may also possess similar antiviral properties .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : This compound is being investigated as a potential pharmacophore for developing new drugs, particularly for anti-inflammatory and anticancer therapies. Its structural characteristics allow it to interact with biological targets effectively.

- Mechanism of Action : The interaction with specific enzymes or receptors can modulate biochemical pathways, contributing to its therapeutic effects. The amino and ethoxy groups are crucial for binding to active sites on these targets.

2. Material Science

- Synthesis of Advanced Materials : N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide is utilized in creating polymers and nanomaterials due to its unique chemical structure. Its properties can be tailored for specific applications in electronics or coatings.

3. Biological Studies

- Biochemical Assays : The compound serves as a probe in various biochemical assays to study enzyme interactions and receptor binding dynamics. It aids in understanding biological pathways and disease mechanisms.

4. Industrial Applications

- Dyes and Pigments : In the industrial sector, this compound is employed in producing dyes and pigments, leveraging its chemical properties for color stability and intensity.

- Specialty Chemicals : It is also used in formulating specialty chemicals that require specific reactivity or stability under various conditions.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives similar to this compound exhibit significant anticancer activity. In vitro studies indicated that these compounds can inhibit cancer cell proliferation, with IC50 values ranging from 9.76 µM to 40.83 µM against various cancer cell lines, showcasing their potential as therapeutic agents.

Case Study 2: Enzyme Modulation

In biochemical studies, this compound has been shown to modulate enzyme activity effectively. For instance, it was used as a biochemical probe to investigate interactions with kinases, leading to insights into signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of substituted benzamides. Below is a systematic comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Position and Electronic Effects: Ethoxy (electron-donating) vs. nitro (electron-withdrawing, e.g., in 4-Nitro-N-(3-nitrophenyl)benzamide ) alters electron density, affecting binding to targets like enzymes or receptors.

- Benzyloxy groups (e.g., ) introduce steric hindrance, which may limit bioavailability but improve target specificity.

Physicochemical and Theoretical Data

- Density Functional Theory (DFT) Insights :

- Studies (e.g., Becke’s hybrid functional ) predict that electron-withdrawing groups (e.g., chloro) lower HOMO-LUMO gaps, increasing reactivity. The target compound’s 4-chloro substituent may stabilize charge-transfer interactions.

- The Colle-Salvetti correlation-energy formula can model electronic distributions, aiding in comparing substituent effects across analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically prepared via a three-step strategy:

Step 1: Formation of 3-Ethoxybenzoyl Chloride

3-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to generate the corresponding acyl chloride.

- Reaction conditions : Reflux at 70–80°C for 2–4 hours under anhydrous conditions.

- Yield : >95% purity after distillation.

Step 2: Amide Coupling with 3-Nitro-4-chloroaniline

The acyl chloride reacts with 3-nitro-4-chloroaniline in the presence of a base (e.g., triethylamine) to form N-(3-nitro-4-chlorophenyl)-3-ethoxybenzamide.

- Solvent : Chlorobenzene or dichloromethane.

- Temperature : 70–100°C for 2–5 hours.

- Yield : 90–95% after recrystallization.

Step 3: Reduction of Nitro Group to Amino

Catalytic hydrogenation or chemical reduction converts the nitro group to an amino group:

- Catalytic hydrogenation : Pd/C (5% wt) in ethanol under H₂ (1–3 atm) at 50–60°C.

- Chemical reduction : Hydrazine hydrate with Fe(OH)₂ catalyst in methanol at 55–60°C.

- Yield : 85–94% after purification.

Industrial Production Optimization

Scalable methods prioritize cost efficiency and purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch reactor | Continuous flow reactor |

| Purification | Column chromatography | Crystallization & filtration |

| Catalyst Recovery | Not applicable | >90% recycling efficiency |

| Purity | >98% (HPLC) | >99.5% (HPLC) |

Key industrial adaptations include:

- Automated temperature and pH control to minimize side reactions.

- Solvent recovery systems to reduce waste.

Critical Process Variables

The synthesis is sensitive to:

- Base selection : Triethylamine outperforms pyridine in minimizing hydrolysis.

- Reduction method : Catalytic hydrogenation avoids stoichiometric reducing agents but requires strict inert conditions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification.

Comparative Analysis of Reducing Agents

| Agent | Conditions | Yield | Purity | Drawbacks |

|---|---|---|---|---|

| H₂/Pd-C | 50°C, 2 atm H₂ | 92% | 99.1% | High catalyst cost |

| Hydrazine/Fe(OH)₂ | 60°C, 3 hours | 88% | 98.5% | Toxic byproducts |

| NaBH₄/CuCl₂ | RT, 12 hours | 78% | 95.2% | Longer reaction time |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide, and how is its structural integrity validated?

Answer:

The compound is typically synthesized via the Schotten-Baumann reaction , a classic method for amide bond formation. This involves reacting 3-ethoxybenzoyl chloride with 3-amino-4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., trimethylamine) to neutralize HCl byproducts . Post-synthesis, structural validation employs:

- 1H/13C NMR to confirm proton environments and carbon frameworks.

- UV-Vis spectroscopy to detect conjugation effects from the aromatic and amide groups.

- Mass spectrometry (MS) for molecular ion ([M+H]+) verification.

Crystallographic studies of analogous benzamides (e.g., 4-chloro-N-(3-methoxyphenyl)benzamide) highlight the utility of single-crystal X-ray diffraction for resolving bond lengths and torsion angles .

Advanced: How can reaction parameters be optimized to enhance the yield of this compound in scaled-up syntheses?

Answer:

Key optimization strategies include:

- Solvent selection : Dichloromethane or THF improves acyl chloride solubility and minimizes side reactions.

- Stoichiometric control : A 1.2:1 molar ratio of acyl chloride to amine ensures excess electrophile, reducing unreacted amine residues.

- Temperature modulation : Maintaining 0–5°C during acyl chloride addition suppresses thermal decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.